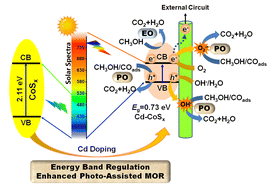Metal organic framework-derived transition metal-doped CoSx nanocage for enhanced visible light-assisted methanol electrocatalytic oxidation†
Physical Chemistry Chemical Physics Pub Date: 2023-09-19 DOI: 10.1039/D3CP03002D
Abstract
Designing noble metal-free anode catalysts for visible light-assisted direct methanol fuel cells still remains a significant challenge. In this study, combining the photocatalytic and electrocatalytic properties of CoSx, a visible light-assisted methanol electrocatalytic oxidation strategy was provided. Doping engineering was employed to adjust the electronic structure of CoSx and improve their photoassisted methanol electrocatalytic oxidation activity. Using ZIF-67 as precursor, transition metal-doped CoSx (M-CoSx, M = Zn, Cu, Ni, and Cd) nanocage was synthesized by cation exchange and L-cysteine-controlled etching. Cd doping not only widens the light adsorption to the visible region but also enhances the separation efficiency of photogenerated electron–hole pairs. The electrochemical and photochemical results indicated that the strong oxidative photogenerated hole, OH˙, and O2˙− are beneficial for methanol electrocatalytic oxidation. The synergistic electrocatalytic and photocatalytic effect will be a practical strategy for improving the methanol electrocatalytic oxidation activity of noble metal-free semiconductor catalysts.


Recommended Literature
- [1] A magnetic restricted access material for rapid solid phase extraction of multiple macrolide antibiotics in honey†
- [2] Paracetamol metabolism, hepatotoxicity, biomarkers and therapeutic interventions: a perspective†‡
- [3] From solid state to in vitro anticancer activity of copper(ii) compounds with electronically-modulated NNO Schiff base ligands†
- [4] Effect of high pressure on relaxation dynamics and crystallization kinetics of chiral liquid crystal in its smectic phase†
- [5] Overcharge protection of lithium-ion batteries with phenothiazine redox shuttles
- [6] A chemosensor for micro- to nano-molar detection of Ag+ and Hg2+ ions in pure aqueous media and its applications in cell imaging†
- [7] Anode potential controlled mechanism of oxidation of 9,10-dimethylanthracene
- [8] Dietary patterns, uric acid levels, and hyperuricemia: a systematic review and meta-analysis†
- [9] Combined experimental/theoretical study of d-glucosamine promoted Ullmann-type C–N coupling catalyzed by copper(i): does amino really count?†
- [10] Synthesis, structure and coordination of the ambiphilic ligand (2-picolyl)BCy2†‡

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 10432-84-5
-
CAS no.: 14132-51-5
-
CAS no.: 16187-03-4
-
CAS no.: 1517-51-7









